molecular formula C6H3BrF2N2O2 B11718545 2-Bromo-5-(difluoromethyl)-3-nitropyridine

2-Bromo-5-(difluoromethyl)-3-nitropyridine

Cat. No.: B11718545
M. Wt: 253.00 g/mol
InChI Key: NQYNMKVZYFWOHM-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-3-nitropyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine typically begins with the bromination of 5-(difluoromethyl)-3-nitropyridine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

    Nitration: Another approach involves the nitration of 2-Bromo-5-(difluoromethyl)pyridine. This reaction is performed using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-(difluoromethyl)-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the difluoromethyl group is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 2-Bromo-5-(difluoromethyl)-3-aminopyridine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-5-(difluoromethyl)-3-nitropyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and the nitro group can participate in redox reactions. The difluoromethyl group enhances the compound’s lipophilicity, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-5-(fluoromethyl)pyridine: Contains a fluoromethyl group instead of a difluoromethyl group.

    2-Bromo-5-(methyl)pyridine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness: 2-Bromo-5-(difluoromethyl)-3-nitropyridine is unique due to the presence of both a difluoromethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Biological Activity

2-Bromo-5-(difluoromethyl)-3-nitropyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4BrF2N3O2
  • Molecular Weight : 292.03 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
  • Receptor Modulation : Its ability to bind to receptors can modulate neurotransmission and other cellular responses, making it a candidate for therapeutic applications in neurological disorders.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
  • Neuropharmacological Effects : Preliminary research indicates that the compound may influence dopamine receptor activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
    • The compound showed significant activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays :
    • In a series of cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values between 10 µM to 25 µM, indicating moderate to high cytotoxic potential.
    • Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in treated cells.
  • Neuropharmacological Studies :
    • Binding affinity studies demonstrated that this compound has a notable affinity for dopamine D2 receptors, with Ki values around 50 nM, suggesting its potential as a therapeutic agent for CNS disorders.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundCytotoxicity in cancer cells10 - 2532 - 128
Similar Compound AAntimicrobialN/A64 - 256
Similar Compound BNeuroactiveN/AN/A

Properties

Molecular Formula

C6H3BrF2N2O2

Molecular Weight

253.00 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-3-nitropyridine

InChI

InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)1-3(2-10-5)6(8)9/h1-2,6H

InChI Key

NQYNMKVZYFWOHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)F

Origin of Product

United States

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